molecular formula C9H8N2OS B8740634 (5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol

Cat. No.: B8740634
M. Wt: 192.24 g/mol
InChI Key: KDESQLPDNXUCQT-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2,4-thiadiazol-3-yl)methanol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(5-phenyl-1,2,4-thiadiazol-3-yl)methanol

InChI

InChI=1S/C9H8N2OS/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

KDESQLPDNXUCQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (Example 7A, 230 mg, 0.982 mmol) in anhydrous ethanol (3 mL, 51.4 mmol) was added NaBH4 (149 mg, 3.93 mmol) at 0° C. The reaction mixture was heated to 80° C. for 30 min, then HCl 1N (1 mL) was added and ethanol was evaporated. Dichloromethane was added to the reaction followed by brine and this was extracted with dichloromethane (3×). The organic layers were dried over anhydrous magnesium sulfate and concentrated. The residue was purified on silica gel column chromatography (100% CH2Cl2 up to 10% EtOAc/CH2Cl2) to provide the title material (25 mgs, 13%). LC (Method B): 1.858 min. LCMS (APCI) calcd for C9H9N2OS [M+H]+ m/z 193.04, found 193.0. 1H NMR (CDCl3, 400 MHz) δ ppm: 7.89-8.03 (m, 2H), 7.46-7.62 (m, 3H), 4.99 (d, J=5.87 Hz, 2H), 2.81 (t, J=6.06 Hz, 1H)
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
13%

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